
2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The benzimidazole core structure is known for its antimicrobial properties. Research indicates that modifications to this core can lead to compounds with significant antibacterial and antifungal activities . The presence of the 4-chlorophenyl group in this compound could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents.
Antiproliferative Agent Synthesis
Benzimidazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. The sulfanyl and methyl groups attached to the benzimidazole ring could interact with biological targets to inhibit cell growth, which is crucial in cancer research .
Organic Synthesis Intermediate
This compound could serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical applications. Its reactive sites allow for further functionalization, which can lead to the synthesis of a wide range of medicinal compounds .
Enzyme Inhibition Studies
Compounds with a benzimidazole moiety have been shown to inhibit certain enzymes that are critical in disease pathways. This compound’s structure could be explored for its potential to act as an enzyme inhibitor, providing insights into the treatment of diseases where enzyme regulation is key .
Material Science Applications
The unique structure of this compound, with its benzylsulfanyl group, may offer interesting interactions at the molecular level, which could be beneficial in material science for creating new types of polymers or coatings with specific properties .
Biological Probe Design
Due to its potential bioactivity, this compound could be used as a probe in biological systems to study protein interactions, enzyme activities, or cellular processes. It could be particularly useful in fluorescence studies or as a part of a biotin-streptavidin system .
Agricultural Research
Benzimidazole derivatives are known for their use in agriculture as fungicides. This compound’s structure could be modified to enhance its efficacy and specificity, leading to the development of new agricultural chemicals that help protect crops from fungal diseases .
Veterinary Medicine
Similar to its applications in human medicine, this compound could also be explored for veterinary uses. Its antimicrobial properties might be effective in treating infections in animals, and its potential antiproliferative effects could be useful in managing veterinary cancers .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYBZWYQPNBKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


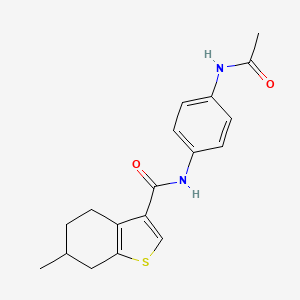
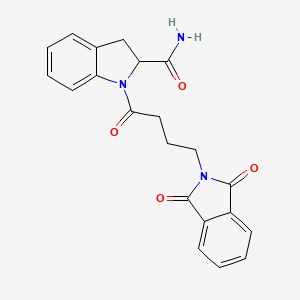
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)
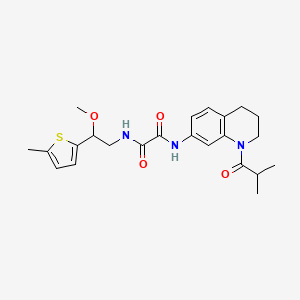
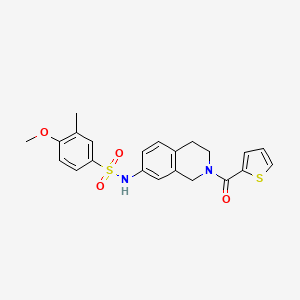
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one](/img/structure/B2361135.png)
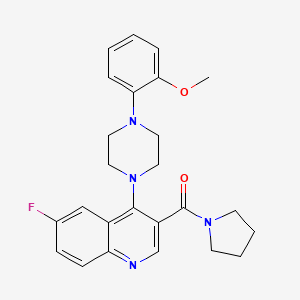
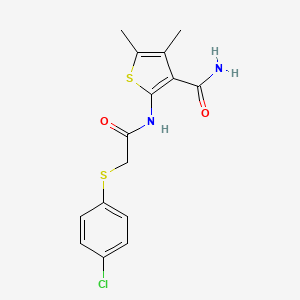

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)
